B1575802 Temporin-1DRa

Temporin-1DRa

Cat. No.: B1575802
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1DRa is a cationic, amphipathic alpha-helical peptide originally isolated from the skin secretions of the California red-legged frog, Rana draytonii . As a member of the temporin family, it is characterized by its relatively short chain of amino acids and a broad spectrum of potent antimicrobial activity . Its mechanism of action is primarily membranolytic, involving the disruption of microbial cytoplasmic membranes through a carpet-like mechanism that leads to rapid permeabilization and depolarization, ultimately causing cell death . This mechanism makes it a compelling candidate for overcoming multi-drug resistance . Research has demonstrated its efficacy against a wide range of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and anaerobic bacteria . Furthermore, it shows activity against Gram-negative bacteria and the opportunistic yeast pathogen Candida albicans . A key area of investigation involves engineering analogs of this compound to enhance its therapeutic potential. Studies show that specific amino acid substitutions, such as the incorporation of aminoisobutyric acid (Aib), can fine-tune its properties. For instance, the [Aib13] analog has been identified to possess a significantly improved therapeutic index by retaining strong antimicrobial potency while showing appreciably lower cytotoxic activity against mammalian cells, such as human erythrocytes . Another analog, [Aib8], also demonstrates promising selective activity against pathogens over commensal bacteria . These features make this compound and its analogs valuable tools for researching new anti-infective agents, particularly for the topical treatment of skin infections, and for studying the structure-activity relationships of host-defense peptides .

Properties

bioactivity

Antibacterial, Antifungal

sequence

HFLGTLVNLAKKIL

Origin of Product

United States

Origin, Biosynthesis, and Natural Variants of Temporin 1dra

Identification and Isolation from Amphibian Skin Secretions

Temporin-1DRa is a member of the temporin family, a group of small, hydrophobic, C-terminally α-amidated antimicrobial peptides. researchgate.net These peptides are a component of the innate immune system of many frog species, offering a first line of defense against pathogenic microorganisms. ird.fr The temporin family is characterized by its relatively short length, typically between 8 and 17 amino acids, a net positive charge, and a preponderance of hydrophobic amino acids. researchgate.netnih.gov

This compound was first identified and isolated from the skin secretions of the California red-legged frog, Rana draytonii. researchgate.netnih.govelkhornsloughctp.org This amphibian, belonging to the Ranidae family, secretes a complex mixture of bioactive peptides as a defense mechanism. The isolation process typically involves inducing peptide secretion through a mild, non-harmful method such as norepinephrine (B1679862) stimulation, followed by the collection and purification of the secreted compounds. researchgate.netcarlosdavidson.org

In a key study, ten distinct antimicrobial peptides were purified from the norepinephrine-stimulated skin secretions of Rana draytonii. These peptides were found to belong to several established families: four were brevinin-1 (B586460) peptides, two were ranatuerin-2 (B1576050) peptides, and three were identified as temporins, which were named this compound, Temporin-1DRb, and Temporin-1DRc. nih.govresearchgate.netcarlosdavidson.org The identity of these peptides was confirmed using techniques such as reverse-phase HPLC for purification and electrospray mass spectrometry to determine their molecular mass. researchgate.netcarlosdavidson.org

The temporin family is widely distributed among frogs of the Ranidae family, with over 150 members identified from genera including Amolops, Hylarana, Lithobates, Odorrana, Pelophylax, and Rana. nih.gov While sharing common structural features, the specific amino acid sequences of temporins exhibit significant variation between different species, which can be used for taxonomic and phylogenetic analysis. carlosdavidson.orgcore.ac.uk

This compound (HFLGTLVNLAKKIL-NH₂) has a net positive charge of +3 at physiological pH. researchgate.net This is a relatively high charge for a temporin, as most members of the family possess a charge of +2. carlosdavidson.org This higher charge, conferred by the two lysine (B10760008) (K) residues and the N-terminal histidine (H), is shared by a few other potent temporins like Temporin L from Rana temporaria and Temporin-SHa from Pelophylax saharicus. carlosdavidson.orgresearchgate.net This feature is associated with a broader spectrum of antimicrobial activity, including effectiveness against Gram-negative bacteria, which are often not susceptible to temporins with a lower positive charge. carlosdavidson.orgresearchgate.net

A comparative analysis of the skin peptidome of Rana draytonii and the closely related Northern red-legged frog, Rana aurora aurora, revealed significant differences in their antimicrobial peptide profiles. researchgate.netcarlosdavidson.org While R. draytonii produces three temporins, R. aurora aurora produces only one. researchgate.net The amino acid sequences of the corresponding peptides between these two frogs show a degree of variation comparable to that seen between distinct species within the Amerana group of New World ranid frogs. This has led to the proposal that they should be classified as separate species, R. draytonii and R. aurora, rather than subspecies. researchgate.netcarlosdavidson.org

Table 1: Comparison of this compound with Temporins from Other Rana Species This table is interactive. You can sort and filter the data.

Peptide Name Source Organism Amino Acid Sequence Length Net Charge
This compound Rana draytonii HFLGTLVNLAKKIL-NH₂ 14 +3
Temporin-1DRb Rana draytonii NFLGTLVNLAKKIL-NH₂ 14 +2
Temporin-1DRc Rana draytonii FLPIIASVLSSLL-NH₂ 13 0
Temporin L Rana temporaria FVQWFSKFLGRIL-NH₂ 13 +3
Temporin-1Va Rana virgatipes FLPIAGLLAKVFL-NH₂ 13 +2
Temporin-1Ta Rana temporaria FLPLIGRVLSGIL-NH₂ 13 +2
Temporin-1Ja Rana japonica ILPLVGNLLNDLL-NH₂ 13 0

Data sourced from multiple references. nih.govcarlosdavidson.org

Biosynthetic Pathways and Post-Translational Modifications of this compound Precursors

The biosynthesis of temporins, including this compound, follows the pathway for ribosomally synthesized peptides. ird.fr They are initially translated from mRNA as larger precursor proteins. mdpi.com These precursors, part of the dermaseptin (B158304) superfamily, have a common structural organization consisting of a highly conserved N-terminal signal peptide, followed by an acidic propiece, and a hypervariable C-terminal region that contains the sequence of the mature antimicrobial peptide. ird.fr

Following ribosomal synthesis, the precursor protein undergoes a series of post-translational modifications (PTMs) to produce the final, active peptide. thermofisher.com PTMs are crucial for the proper folding, stability, and biological function of proteins. thermofisher.comnih.gov

For temporins, the key PTMs include:

Proteolytic Cleavage: The precursor protein is cleaved by specific enzymes to release the C-terminal peptide sequence. ird.fr This cleavage often occurs at specific amino acid pairs, such as Arg-Arg, which are recognized by processing enzymes. researchgate.net

C-terminal α-amidation: This is a hallmark of the temporin family. carlosdavidson.orgcore.ac.uk The C-terminal amino acid of the cleaved peptide (in this case, Leucine) has a glycine (B1666218) residue next to it in the precursor sequence. This glycine is enzymatically converted into an amide group (-NH₂), which is attached to the C-terminus of the final peptide. This amidation typically increases the peptide's net positive charge and enhances its biological activity and resistance to degradation by carboxypeptidases. nih.gov

While other PTMs like phosphorylation, glycosylation, and methylation are known to regulate protein function, the primary modifications involved in the maturation of most known temporins, including this compound, are proteolytic processing and C-terminal amidation. thermofisher.comboku.ac.atnih.gov

Characterization of Naturally Occurring this compound Variants and Paralogues

Paralogues are peptides that arise from gene duplication events, often resulting in multiple, structurally related peptides within the same species. researchgate.net In the skin secretions of Rana draytonii, two other temporin paralogues were discovered alongside this compound. These are designated as Temporin-1DRb and Temporin-1DRc. nih.govcarlosdavidson.org

These naturally occurring variants show differences in their amino acid sequences, which in turn affects their physicochemical properties and biological activities.

Temporin-1DRb (NFLGTLVNLAKKIL-NH₂): This paralogue is highly similar to this compound, differing only by the substitution of the N-terminal Histidine (H) with Asparagine (N). This single amino acid change reduces the net positive charge from +3 to +2.

Temporin-1DRc (FLPIIASVLSSLL-NH₂): This peptide has a more distinct sequence and lacks any basic amino acid residues, resulting in a net charge of 0. carlosdavidson.org Temporins that lack a net positive charge are generally found to be inactive or possess very weak antimicrobial properties. researchgate.net

The presence of these paralogues demonstrates the molecular diversity generated within the innate immune system of a single amphibian species. This variation allows for a broader and potentially more nuanced defense against a wide array of pathogens.

**Table 2: Naturally Occurring Temporin Variants from Rana draytonii*** *This table is interactive. You can sort and filter the data.

Peptide Name Amino Acid Sequence Molecular Formula Calculated Molecular Mass (Da) Net Charge
This compound HFLGTLVNLAKKIL-NH₂ C₇₅H₁₂₇N₁₉O₁₅ 1526.9 +3
Temporin-1DRb NFLGTLVNLAKKIL-NH₂ C₇₃H₁₂₄N₁₈O₁₆ 1502.9 +2
Temporin-1DRc FLPIIASVLSSLL-NH₂ C₆₈H₁₂₃N₁₃O₁₅ 1358.8 0

Data sourced from reference carlosdavidson.org.

Structural Biology and Conformational Dynamics of Temporin 1dra

Secondary and Tertiary Structure Elucidation in Diverse Environments

Like many temporins, Temporin-1DRa is largely unstructured or adopts a random coil conformation in aqueous solutions. mdpi.com However, its structure undergoes a significant transition upon encountering environments that mimic the hydrophobic nature of a cell membrane. mdpi.com

To understand the biologically active conformation of this compound, researchers utilize various membrane-mimicking systems, such as organic solvents and detergent micelles. In the presence of the membrane-mimicking solvent 2,2,2-trifluoroethanol (B45653) (TFE) or negatively charged sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate the anionic nature of bacterial membranes, temporins like this compound adopt a predominantly α-helical conformation. mdpi.comfrontiersin.orgnih.gov Circular dichroism (CD) spectroscopy is a key technique used to observe this conformational change, revealing a characteristic α-helical spectrum with distinct negative peaks around 208 and 222 nm. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level insights. Studies on similar temporins in SDS or dodecylphosphocholine (B1670865) (DPC) micelles confirm the formation of a stable α-helical structure, which is crucial for their interaction with membranes. researchgate.netsemanticscholar.org This transition from a disordered state in water to an ordered helix in a hydrophobic environment is a hallmark of many membrane-active peptides. mdpi.com

Table 1: Conformational Behavior of this compound in Different Environments
EnvironmentPredominant ConformationExperimental Technique
Aqueous Solution (e.g., Phosphate Buffer)Random Coil / UnorderedCD Spectroscopy, NMR Spectroscopy
Hydrophobic Solvent (e.g., 50% TFE)α-HelicalCD Spectroscopy
Anionic Micelles (e.g., SDS)α-HelicalCD Spectroscopy, NMR Spectroscopy
Lipopolysaccharide (LPS) Micellesα-HelicalCD Spectroscopy, NMR Spectroscopy

The induction of an α-helical structure is not merely a physical change but is essential for the biological activity of this compound. carlosdavidson.orgmdpi.comconicet.gov.ar This conformation is considered the active form of the peptide, enabling it to interact with and disrupt bacterial membranes. mdpi.comnih.gov The stability and extent of this helix directly influence the peptide's efficacy. For instance, substitutions with amino acids like α-aminoisobutyric acid (Aib), known to stabilize helical structures, have been shown to increase both the antimicrobial and cytolytic activities of this compound analogs. mdpi.com This highlights a direct structure-activity relationship where the propensity to form a stable α-helix in a membranous environment correlates with its disruptive function. capes.gov.br

Amphipathicity and Its Influence on Membrane Interaction

The α-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. carlosdavidson.orgconicet.gov.ar This spatial segregation of amino acid residues is a critical feature for membrane-active peptides. A Schiffer-Edmundson helical wheel projection can be used to visualize this amphipathicity, showing the hydrophobic residues (like Leucine, Isoleucine, and Valine) clustered on one side of the helix and the hydrophilic, positively charged residues (Lysine) on the opposite face. carlosdavidson.orgresearchgate.net

This amphipathic nature is the primary driver of its interaction with lipid bilayers. imrpress.com The positively charged face is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharide (LPS), through electrostatic interactions. mdpi.comimrpress.com Following this initial binding, the hydrophobic face penetrates the nonpolar, acyl chain core of the lipid bilayer. researchgate.netnih.gov This dual character allows the peptide to effectively partition from an aqueous environment into the membrane interface, a prerequisite for its disruptive action. nih.gov

Molecular Interactions with Lipid Bilayers and Cellular Components

Once associated with the bacterial membrane, this compound exerts its antimicrobial effect by compromising the membrane's structural integrity.

This compound's mechanism of action involves the permeabilization and disruption of the cytoplasmic membrane. nih.goviiitd.edu.inmdpi.com After binding to the membrane surface, the amphipathic helices are thought to insert into the lipid bilayer. nih.govnih.gov This insertion disrupts the normal packing of the lipid acyl chains. nih.gov

The specific model of disruption can vary, but for many temporins, a "carpet-like" mechanism is proposed. nih.govird.fr In this model, the peptides accumulate on the membrane surface, and once a critical concentration is reached, they cause a detergent-like effect, leading to the disintegration of the membrane, formation of transient pores, or channel aggregates. nih.govird.fr This process leads to the leakage of intracellular contents, collapse of the membrane potential, and ultimately, cell death. researchgate.netnih.gov Studies on related temporins show they can induce the formation of tubular lipid protrusions and create packing defects in the bilayer, highlighting the profound reorganization of the membrane structure caused by these peptides. researchgate.net

A key challenge for antimicrobial peptides targeting Gram-negative bacteria is the outer membrane, which is rich in lipopolysaccharide (LPS). semanticscholar.orgplos.org LPS can act as a barrier, sometimes trapping or inducing self-association of peptides, thereby inactivating them. semanticscholar.orgplos.org However, temporins with higher cationic charges, such as this compound (net charge of +3), often exhibit better activity against Gram-negative bacteria compared to less charged temporins. conicet.gov.arresearchgate.net

Spectrum of Biological Activities Mediated by Temporin 1dra

Antimicrobial Activity Profile

Temporin-1DRa exhibits a broad spectrum of antimicrobial activity, which has been evaluated against various microorganisms.

This compound has shown considerable efficacy against a variety of Gram-positive bacteria. elkhornsloughctp.orgmdpi.commdpi.comscispace.com It is particularly potent against several clinically relevant strains. elkhornsloughctp.orgnih.gov For instance, it displays strong activity against Propionibacterium acnes and Clostridium tertium, with a minimum inhibitory concentration (MIC) of ≤25 μM. elkhornsloughctp.orgnih.gov It is also effective against Peptostreptococcus anaerobius. elkhornsloughctp.orgnih.gov However, its activity is more varied against other species like Clostridium septicum and Clostridium perfringens. elkhornsloughctp.orgnih.gov

The temporin family of peptides, to which this compound belongs, is generally recognized for its strong action against Gram-positive bacteria. mdpi.commdpi.comscispace.com This includes activity against antibiotic-resistant strains, making them a subject of interest for new therapeutic developments. mdpi.com

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Propionibacterium acnes ≤25 μM elkhornsloughctp.orgnih.gov
Clostridium tertium ≤12.5 μM elkhornsloughctp.org
Peptostreptococcus anaerobius ≤25 μM elkhornsloughctp.orgnih.gov
Staphylococcus aureus 8 µg/mL nih.gov
Enterococcus faecium 8 µg/mL nih.gov

A significant aspect of this compound's antimicrobial profile is its effectiveness against methicillin-resistant strains of bacteria. mdpi.com Research has highlighted its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). elkhornsloughctp.orgnih.gov Temporins, in general, have been shown to be effective against various bacterial strains, including MRSA. researchgate.net For example, Temporin A has demonstrated efficacy against MRSA and vancomycin-resistant Enterococcus faecium. mdpi.com Temporin G has also shown activity against MRSA. mdpi.com

Studies have shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus pseudintermedius, a major cause of skin and wound infections in dogs. nih.gov This highlights its potential for therapeutic applications against drug-resistant pathogens. nih.gov

While many temporins exhibit limited activity against Gram-negative bacteria, this compound is one of the exceptions, showing a broader spectrum of activity. mdpi.comscispace.complos.org However, its potency against Gram-negative bacilli is generally lower than against Gram-positive anaerobes. elkhornsloughctp.org

For instance, this compound was the only peptide among a tested group to show some activity against a reference strain of Bacteroides fragilis (MIC=50 μM), though it was inactive against a multidrug-resistant clinical isolate. elkhornsloughctp.org It also demonstrated activity against Fusobacterium nucleatum (MIC = 25 μM). elkhornsloughctp.org In contrast, its activity against Fusobacterium spp. was generally low. elkhornsloughctp.orgnih.gov All tested frog skin peptides, including this compound, were active against Prevotella melaninogenica (MIC ≤ 25 μM). elkhornsloughctp.orgnih.gov The resistance of some Gram-negative bacteria, like Proteus mirabilis, to temporins is partly due to the secretion of metalloproteases that degrade the peptides. elkhornsloughctp.org

This compound has been reported to possess activity against the opportunistic yeast pathogen Candida albicans. elkhornsloughctp.orgplos.org The broader family of temporin peptides is known for its antifungal properties, which are often attributed to their α-helical structure that disrupts fungal membranes. frontiersin.org Several temporins have demonstrated activity against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. mdpi.comresearchgate.net

Biofilms, which are communities of microorganisms attached to a surface, present a significant challenge in treating infections. Several temporin peptides have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms. frontiersin.org For example, Temporin A has been shown to inhibit biofilm formation by Staphylococcus epidermidis. karger.com Temporin G has been found to reduce the viability of preformed S. aureus biofilms and is active against persister cells within the biofilm. mdpi.com

Temporin-FL and its analogues have been shown to disrupt biofilms of MRSA and block their formation. frontiersin.org The mechanism of action involves inducing membrane fracture and depolarization. frontiersin.org

Activity Against Gram-Positive Bacterial Strains

Broader Biological Modulations

Beyond its direct antimicrobial effects, this compound and other temporins have been noted for other biological activities. Some frog skin peptides possess cytokine-mediated anti-inflammatory properties. researchgate.net Additionally, some temporins have shown immunomodulatory effects. conicet.gov.ar

Immunomodulatory Effects and Host Immune System Interactions

Antimicrobial peptides (AMPs) like this compound are recognized as important components of the innate immune response and can influence host immunity. frontiersin.org Their ability to modulate the immune system is a key characteristic, making them promising candidates for treating various infectious diseases. frontiersin.org This immunomodulatory capacity can involve influencing immune cell chemotaxis, activating and differentiating various cell lines, and affecting the production of both pro-inflammatory and anti-inflammatory cytokines. frontiersin.org

While specific studies detailing the comprehensive immunomodulatory profile of this compound are emerging, the broader class of temporins, to which it belongs, is known for such activities. conicet.gov.arnih.gov For instance, some AMPs can suppress excessive inflammatory responses, which can be detrimental to the host. nih.gov In the context of acne, where the proliferation of Propionibacterium acnes is a key factor, this compound has been investigated for its potential anti-inflammatory effects alongside its antimicrobial action. nih.govelkhornsloughctp.org The peptide's ability to potentially quell inflammation induced by the bacteria could be beneficial in treating such conditions. elkhornsloughctp.org

It is important to note that the interaction of AMPs with the host immune system is complex. They can stimulate immune responses to control infection but also suppress inflammation to prevent host damage. frontiersin.orgnih.gov The precise nature of this compound's interaction with various immune cells and signaling pathways is an area of ongoing research.

Potential Against Intracellular Pathogens and Parasites

The efficacy of this compound is not limited to extracellular bacteria. Evidence suggests its potential against intracellular pathogens and parasites. The temporin family of peptides, in general, has demonstrated activity against a variety of pathogens, including protozoa. conicet.gov.ar

Specifically, some temporins have shown the ability to kill the intracellular amastigote form of Leishmania, a protozoan parasite. conicet.gov.arnih.gov This is significant as the intracellular nature of these pathogens often makes them difficult to target with conventional antibiotics. frontiersin.org The mechanisms by which temporins exert their anti-leishmanial activity can involve direct membrane disruption of the parasite or interaction with intracellular targets. nih.gov The ability of some temporins to be effective against the intracellular form of the parasite suggests they can penetrate host cell membranes to reach their target. conicet.gov.ar

While much of the research has focused on other members of the temporin family, such as temporin A, B, and SHa, the established broad-spectrum activity of this compound against various microbes suggests its potential in this area warrants further investigation. conicet.gov.arnih.govscispace.com The structural and physicochemical properties of this compound, such as its cationicity and amphipathicity, are key determinants of its antimicrobial and potential anti-parasitic activities. capes.gov.br

Mechanisms of Action Beyond Membrane Permeabilization

While the primary mechanism of action for many antimicrobial peptides is the permeabilization of microbial cell membranes, a growing body of evidence indicates that their biological effects are not solely dependent on this process. This compound and its analogs exemplify this, with research pointing towards interactions with intracellular components and mechanisms that may help in overcoming microbial resistance.

Intracellular Target Interaction

Beyond disrupting the cell membrane, this compound and other temporins may exert their antimicrobial effects by interacting with intracellular targets. nih.gov Once inside the microbial cell, these peptides can interfere with essential cellular processes. For some antimicrobial peptides, this can include the inhibition of nucleic acid and protein synthesis, or interference with enzymatic activity. researchgate.net

Resistance Avoidance Mechanisms

A significant advantage of antimicrobial peptides like this compound is that they are less prone to inducing microbial resistance compared to conventional antibiotics. nih.govmdpi.com This is largely attributed to their rapid and non-specific mechanism of membrane disruption. frontiersin.org However, some bacteria have developed resistance mechanisms, such as the secretion of proteases that can degrade the peptides. elkhornsloughctp.org For example, Proteus mirabilis has been shown to secrete a metalloprotease that can cleave this compound at specific positions. elkhornsloughctp.org

Despite this, the multi-faceted mechanism of action of temporins may help in circumventing resistance. The ability to not only permeabilize the membrane but also to potentially interact with intracellular targets presents a dual threat to microbes. nih.gov Furthermore, some temporins have shown synergistic activity with other peptides or conventional antibiotics, which can enhance their efficacy and potentially overcome resistance. mdpi.complos.org The development of analogs of this compound with modified structures aims to improve their stability against proteolytic degradation while retaining or even enhancing their antimicrobial activity. capes.gov.br The relatively low incidence of resistance development against temporins, in general, makes them attractive candidates for the development of new anti-infective agents. nih.gov

Structure Activity Relationship Sar Studies and Peptide Engineering

Impact of Amino Acid Substitutions on Bioactivity and Selectivity

The modification of Temporin-1DRa's amino acid sequence has profound effects on its antimicrobial and hemolytic (toxicity to red blood cells) activities. Researchers have systematically replaced specific amino acids to probe their roles in the peptide's function. capes.gov.brconicet.gov.ar

The balance between a peptide's net positive charge and its hydrophobicity is a critical determinant of its antimicrobial efficacy and selectivity for microbial over host cells. mdpi.comnih.gov

Cationicity: Increasing the net positive charge of this compound, typically by substituting neutral or hydrophobic amino acids with cationic residues like lysine (B10760008), generally enhances its antimicrobial potential. capes.gov.brnih.gov This is attributed to the enhanced electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govnih.gov

Hydrophobicity: While a certain degree of hydrophobicity is essential for the peptide to insert into and disrupt the lipid bilayer of microbial membranes, excessive hydrophobicity often leads to increased hemolytic activity and reduced selectivity. capes.gov.brfrontiersin.org For instance, replacing Leu9 and Ile13 in this compound with the more hydrophobic cyclohexylglycine resulted in a slight increase in antimicrobial potency but a significant four-fold increase in hemolytic activity. capes.gov.br Conversely, a decrease in hydrophobicity can reduce this toxicity. nih.gov

The following table summarizes the effects of specific substitutions on the properties of this compound analogues.

Analogue Substitution Effect on Charge Effect on Hydrophobicity Impact on Antimicrobial Activity Impact on Hemolytic Activity Reference
[L-Lys7]-Temporin-1DRaVal7 → L-LysIncreasedDecreasedRetained broad-spectrum activitySignificantly reduced (up to 10-fold) capes.gov.br
[D-Lys5]-Temporin-1DRaThr5 → D-LysIncreasedDecreasedRetained broad-spectrum activitySignificantly reduced capes.gov.br
[D-Lys8]-Temporin-1DRaAsn8 → D-LysIncreasedDecreasedRetained broad-spectrum activitySignificantly reduced capes.gov.br
[Cha9]-Temporin-1DRaLeu9 → CyclohexylglycineUnchangedIncreasedSlightly increased (up to 2-fold)Increased (4-fold) capes.gov.br
[Cha13]-Temporin-1DRaIle13 → CyclohexylglycineUnchangedIncreasedSlightly increased (up to 2-fold)Increased (4-fold) capes.gov.br

The ability of this compound to adopt an α-helical conformation, particularly in a membrane-like environment, is crucial for its activity. nih.govird.fr The positioning of specific amino acid residues influences the stability of this helix and how the peptide interacts with microbial membranes.

Substitutions with α-aminoisobutyric acid (Aib), a residue known to promote or stabilize helical conformations, have been explored in this compound. conicet.gov.ar Replacing Gly4, Thr5, Asn8, and Ala10 with Aib led to analogues with increased antimicrobial potencies against Staphylococcus aureus and Candida albicans. conicet.gov.ar Specifically, the [Aib8]-Temporin-1DRa analogue also showed enhanced potency against the Gram-negative bacterium Escherichia coli. conicet.gov.ar This suggests that stabilizing the α-helix can improve antimicrobial efficacy.

Conversely, substitutions that disrupt the helical structure can lead to reduced activity. The precise nature and location of the substitution are critical in determining the final biological effect. researchgate.net

The incorporation of D-amino acids (the non-natural stereoisomers of standard L-amino acids) into the this compound sequence is a key strategy to modulate its properties. capes.gov.brmdpi.com

Proteolytic Stability: One of the primary advantages of including D-amino acids is the increased resistance of the peptide to degradation by proteases, which are enzymes that break down proteins and peptides. frontiersin.org This can enhance the peptide's stability in biological environments.

Helical Disruption and Selectivity: D-amino acids are known to act as helix breakers. researchgate.netnih.gov Introducing a D-amino acid can disrupt the α-helical structure, which can, in turn, reduce hemolytic activity without necessarily abolishing antimicrobial potency. researchgate.netmdpi.com For example, substituting Thr5 and Asn8 with D-lysine in this compound resulted in analogues that retained potent antimicrobial activity but were significantly less hemolytic. capes.gov.br This strategic disruption of the helix can uncouple the peptide's antimicrobial and cytotoxic effects, leading to improved selectivity. nih.gov

The following table details the impact of D-amino acid substitutions on this compound and related temporins.

Peptide Substitution Effect on Helical Content Impact on Antimicrobial Activity Impact on Hemolytic Activity Reference
[D-Lys5]-Temporin-1DRaThr5 → D-LysLikely disruptedRetained broad-spectrum activitySignificantly reduced capes.gov.br
[D-Lys8]-Temporin-1DRaAsn8 → D-LysLikely disruptedRetained broad-spectrum activitySignificantly reduced capes.gov.br
[D-Leu9]-Temporin LLeu9 → D-LeuHelix breakerMaintained activity against several strainsReduced by over 75% researchgate.net

Rational Design Principles for Enhanced Antimicrobial Performance

Based on SAR studies, several rational design principles have emerged for enhancing the antimicrobial performance of this compound and its analogues. capes.gov.brmdpi.com The overarching strategy involves optimizing the peptide's physicochemical properties to maximize its effectiveness against microbes while minimizing toxicity to host cells. mdpi.com

Another design strategy involves the targeted substitution of residues on the polar versus the non-polar face of the α-helix. For some temporins, substitutions on the polar face have been shown to be a better choice for enhancing antimicrobial activity. nih.govmdpi.com Furthermore, the introduction of D-amino acids at specific positions can be used to fine-tune the peptide's secondary structure, improving its stability and selectivity. nih.gov

Development of Analogues with Improved Selectivity for Microbial Membranes

The ultimate goal of peptide engineering in this context is to develop analogues of this compound with a high therapeutic index—meaning high potency against microbes and low toxicity to host cells. mdpi.com This is achieved by designing peptides that can effectively discriminate between microbial and mammalian cell membranes. capes.gov.br

The differences in lipid composition between these membranes provide a basis for this selectivity. Bacterial membranes are typically rich in anionic phospholipids, which attract cationic AMPs. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids. mdpi.com

By carefully modulating the charge, hydrophobicity, and amphipathicity of this compound, researchers have successfully created analogues with significantly improved selectivity. capes.gov.brmdpi.com The substitutions of Val7 with L-lysine, and Thr5 or Asn8 with D-lysine, are prime examples of this success. These analogues maintained the potent, broad-spectrum antimicrobial activity of the parent peptide while exhibiting up to a tenfold reduction in hemolytic activity, demonstrating a clear enhancement in their selectivity for microbial membranes. capes.gov.br

Bioinformatics and Computational Approaches in Temporin 1dra Research

Sequence Analysis and Homology Modeling of Temporin-1DRa and its Analogues

This compound, isolated from the skin secretions of the Drayton's frog (Rana draytonii), possesses the amino acid sequence HFLGTLVNLAKKIL. nih.gov Sequence analysis reveals key characteristics of this peptide. It is a relatively short peptide, comprised of 14 amino acids. The sequence contains a mix of hydrophobic (H, F, L, G, T, V, I) and hydrophilic/charged (N, K) residues, a hallmark of many antimicrobial peptides that facilitates their interaction with and disruption of microbial cell membranes.

Homology modeling, a computational technique, can be employed to predict the three-dimensional structure of this compound and its analogues. nih.govyoutube.com This method relies on the known structures of homologous peptides as templates. The process involves identifying a suitable template with a similar amino acid sequence, aligning the target sequence with the template, building a model of the target's backbone and side chains, and finally refining and validating the model. youtube.com For this compound, other temporins with experimentally determined structures could serve as templates. The resulting models provide a static representation of the peptide's likely conformation, which is essential for understanding its structure-activity relationship. nih.gov

Table 1: Amino Acid Sequences of this compound and Related Peptides

Peptide Sequence Origin
This compound HFLGTLVNLAKKIL Rana draytonii nih.gov
Temporin-1DRb NFLGTLVNLAKKIL Rana draytonii nih.gov
Temporin-1DRc FLPIIASVLSSLL Rana draytonii nih.gov
Temporin A FLPLIGKVLSLL-NH2 Rana temporaria mdpi.com
Temporin B LLPIVGNLLKSLL-NH2 Rana temporaria mdpi.com
Temporin L FVQWFSKFLGRIL-NH2 Rana temporaria mdpi.com

Prediction of Secondary Structure and Conformational Dynamics

Computational tools are widely used to predict the secondary structure of peptides like this compound. These predictions, often based on the primary amino acid sequence, suggest that many temporins have a propensity to form an α-helical structure. nih.gov This is particularly true in membrane-mimicking environments, such as in the presence of lipid micelles or organic solvents. nih.govqub.ac.uk In aqueous solutions, these peptides may exist in a more disordered or random coil conformation. qub.ac.uk

The conformational dynamics of this compound involve a transition from a disordered state to a more structured α-helical conformation upon interaction with a bacterial membrane. nih.gov This induced fit is a common feature of many antimicrobial peptides. The amphipathic nature of the α-helix, with hydrophobic residues on one face and hydrophilic residues on the other, is crucial for its membrane-disrupting activity.

Circular dichroism (CD) spectroscopy is an experimental technique often used to confirm these computational predictions. CD spectra of temporins in aqueous solution typically show characteristics of a random coil, while in the presence of membrane mimetics, the spectra shift to indicate the formation of an α-helical structure. researchgate.net Computational studies, such as molecular dynamics simulations, can further explore the stability and dynamics of these secondary structures. nih.gov

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to visualize the dynamic interactions between this compound and bacterial cell membranes at an atomic level. nih.gov These simulations can model the peptide's approach, binding, and insertion into a lipid bilayer, offering insights into its mechanism of action. mdpi.com

While specific MD studies on this compound are not extensively detailed in the provided context, simulations of other temporins, such as Temporin L and Temporin B, have revealed key aspects of their membrane interactions. mdpi.comnih.gov These studies show that temporins tend to aggregate on the membrane surface. mdpi.com The peptides then insert into the lipid bilayer, causing disruption and, in some cases, the formation of pores or other membrane defects. mdpi.com The orientation and depth of peptide insertion are influenced by the lipid composition of the membrane. nih.gov

Coarse-grained MD simulations can be used to study larger systems and longer timescales, providing insights into processes like membrane permeabilization and peptide aggregation. nih.govresearchgate.net These simulations can help to elucidate the concentration-dependent effects of the peptide on membrane integrity. For this compound, MD simulations could be used to predict how its specific amino acid sequence influences its binding affinity for different types of bacterial membranes and the specific nature of the membrane disruption it causes.

Data Mining and Comparative Genomics of Temporin Genes

Data mining of genomic and proteomic databases is essential for the discovery and classification of new temporin peptides, including this compound. nih.gov These databases contain vast amounts of sequence information from various amphibian species. By searching for conserved sequence motifs characteristic of the temporin family, researchers can identify novel temporin genes and their corresponding peptides.

Comparative genomics involves comparing the genes and genomes of different species to understand their evolutionary relationships. nih.gov Studies on temporin genes have shown that they typically consist of a conserved signal peptide region, followed by a highly variable region that encodes the mature antimicrobial peptide. nih.gov This high variability in the mature peptide sequence is thought to be a result of evolutionary pressure for frogs to adapt to a wide range of microbial pathogens in their environment. nih.gov

The genetic precursor of this compound, like other temporins, is synthesized as a prepropeptide. This precursor contains a signal peptide that directs it for secretion and a propeptide region that is cleaved to release the active peptide. The analysis of the cDNA library from the skin of Rana draytonii led to the identification of the precursor for this compound. researchgate.net Comparative genomic analysis of the this compound gene with other temporin genes can reveal evolutionary relationships and provide insights into the structural and functional diversification of this peptide family.

Synthetic Methodologies and Advanced Characterization

Solid-Phase Peptide Synthesis (SPPS) of Temporin-1DRa and its Analogues

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound and its modified versions. frontiersin.orgmdpi.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl)/Ot-Bu strategy is commonly employed, where the Fmoc group protects the N-terminus of the amino acid and is removed with a mild base like piperidine (B6355638) in dimethylformamide (DMF) before the next amino acid is coupled. nih.govnih.gov

The synthesis process entails several key steps:

Resin Activation: The process often begins with a Rink Amide MBHA resin, which allows for the C-terminal amidation of the final peptide, a common feature of many natural antimicrobial peptides. nih.govnih.gov

Amino Acid Coupling: The carboxyl group of the incoming amino acid is activated using coupling reagents such as HBTU, PyBOP, or TBTU to facilitate the formation of a peptide bond. nih.govnih.gov

Deprotection: The Fmoc protecting group is removed from the newly added amino acid to allow for the next coupling cycle. nih.gov

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). kennesaw.edu

Researchers have synthesized numerous analogues of this compound by substituting specific amino acids in its sequence (HFLGTLVNLAKKIL-NH2) to investigate the effects of properties like cationicity, hydrophobicity, and helicity on its antimicrobial activity. nih.govnih.gov For instance, analogues have been created with substitutions at various positions, including the introduction of Lysine (B10760008) (Lys), Aminoisobutyric acid (Aib), and D-Lysine (D-Lys). nih.govconicet.gov.arresearchgate.net

Purification Techniques and Purity Assessment

Following synthesis, the crude peptide product contains the target peptide along with various impurities from incomplete reactions and side reactions. Therefore, a robust purification process is essential.

Purification:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique used to purify synthetic this compound and its analogues. elkhornsloughctp.orgnih.gov The crude peptide mixture is passed through a column (commonly a C18 column) packed with a nonpolar stationary phase. elkhornsloughctp.org A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the components. elkhornsloughctp.org The more hydrophobic peptides are retained longer on the column, allowing for their separation based on hydrophobicity.

Purity Assessment:

Analytical RP-HPLC: The purity of the collected fractions is assessed using analytical RP-HPLC, which employs a similar principle to preparative RP-HPLC but on a smaller scale. nih.gov A pure peptide should ideally show a single, sharp peak in the chromatogram. mdpi.com Purity levels of >95% are typically considered acceptable for biological assays. elkhornsloughctp.orgmdpi.com

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are used to confirm the identity of the synthesized peptide by verifying that its molecular mass matches the theoretical calculated mass. nih.govnih.govelkhornsloughctp.org

Table 1: Summary of Synthesis and Purification Data for Temporin Peptides

Peptide Synthesis Method Purification Column Purity Identity Confirmation
This compound SPPS (Fmoc/Ot-Bu) Vydac 218TP1022 (C-18) elkhornsloughctp.org >95% elkhornsloughctp.org Electrospray Mass Spectrometry nih.govelkhornsloughctp.org
This compound Analogues SPPS (Fmoc/Ot-Bu) Not specified in detail >98% nih.gov Electrospray Mass Spectrometry nih.gov
Temporin-PKE SPPS (Fmoc chemistry) RP-HPLC nih.gov Not specified MALDI-TOF MS nih.gov
Temporin-SHe SPPS (FastMoc) Luna C18 (semi-preparative) nih.gov Not specified MALDI-TOF-MS nih.gov

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are invaluable for determining the secondary structure of this compound and how it changes upon interaction with membrane-mimicking environments.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to study the conformational changes of peptides in different environments. researchgate.netnih.govnih.gov In aqueous solutions, temporins like this compound typically exhibit a random coil structure. nih.govmdpi.com However, in the presence of membrane mimetics such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles, they often undergo a conformational transition to an α-helical structure. nih.govnih.govmdpi.com This induced helicity is a hallmark of many antimicrobial peptides and is believed to be crucial for their membrane-disrupting activity. ird.fr The CD spectra of α-helical peptides are characterized by positive bands around 195 nm and negative bands at approximately 208 and 222 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about peptides in solution and when interacting with membrane models like micelles or bicelles. researchgate.netnih.gov NMR studies can elucidate the three-dimensional structure of this compound, identify which residues are involved in the helical core, and determine the orientation of the peptide relative to the membrane mimetic. nih.govresearchgate.net This technique has been instrumental in confirming the amphipathic nature of the α-helix formed by temporins, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. nih.gov

Microscopic Techniques for Visualizing Peptide-Cell Interactions

Advanced microscopy techniques allow for the direct visualization of the morphological changes induced by this compound on bacterial and other cell surfaces.

These advanced characterization techniques, from synthesis to microscopic visualization, provide a comprehensive understanding of this compound's chemical nature, structure, and mode of action, which is essential for its potential development as a therapeutic agent.

Table 2: Compound Names Mentioned

Compound Name
This compound
Temporin-PKE
Temporin-SHe
Temporin A
Trifluoroacetic acid (TFA)
Piperidine
Dimethylformamide (DMF)
Acetonitrile
Lysine (Lys)
Aminoisobutyric acid (Aib)
D-Lysine (D-Lys)
Trifluoroethanol (TFE)
Sodium dodecyl sulfate (SDS)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Interactions with Other Biomolecules and Synergistic Effects

Interaction with Bacterial Exopolysaccharides and Biofilm Matrix Components

Bacterial biofilms present a significant challenge to antimicrobial agents. These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), which is primarily composed of exopolysaccharides, proteins, lipids, and extracellular DNA (eDNA). dntb.gov.ua This matrix acts as a protective barrier, impeding the penetration of antimicrobials and contributing to the high resistance of biofilm-associated infections. researchgate.net

The interaction between AMPs and the biofilm matrix is a critical determinant of their effectiveness. The negatively charged components of the EPS matrix can bind to cationic AMPs, sequestering them and preventing them from reaching the bacterial cells embedded within the biofilm. researchgate.net For instance, the alginate produced by Pseudomonas aeruginosa can bind to AMPs, which may affect their conformation and activity. dntb.gov.uaresearchgate.net

While specific studies on the direct interaction of Temporin-1DRa with exopolysaccharides are limited, research on the broader temporin family provides valuable insights. Temporins, as a class, have demonstrated anti-biofilm capabilities. For example, Temporin A has been shown to inhibit the formation of biofilms by Staphylococcus epidermidis. karger.com Similarly, other temporin-like peptides have exhibited efficacy in inhibiting biofilm formation and eradicating mature biofilms of the oral pathogen Streptococcus mutans. mdpi.com The anti-biofilm potential of novel temporins is a subject of ongoing research, with assays designed to determine the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) against various pathogens. nih.gov The mechanism for this anti-biofilm activity likely involves the peptide's ability to permeate the EPS matrix and disrupt the embedded bacterial cells. Given that this compound shares structural and functional characteristics with other temporins, it is plausible that it also possesses the ability to interact with and overcome the protective barrier of the biofilm matrix, although the specifics of this interaction require further investigation.

Synergistic Activities with Conventional Antimicrobial Agents

The combination of AMPs with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. pensoft.net This approach can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. nih.gov Such synergy can lower the required effective dose of each agent, potentially reducing toxicity and minimizing the development of resistance. pensoft.net

The temporin family of peptides has shown significant potential for synergistic interactions with traditional antibiotics. conicet.gov.ar The mechanism often involves the AMP permeabilizing the bacterial membrane, thereby facilitating the entry of the conventional antibiotic to its intracellular target.

Extensive research on Temporin A has demonstrated its synergistic capabilities with a range of antibiotics against various pathogens. mdpi.com For example, it acts synergistically with imipenem (B608078) and ceftazidime (B193861) against Pseudomonas aeruginosa and with linezolid (B1675486) against Staphylococcus aureus. mdpi.com In a murine model of staphylococcal sepsis, the combination of Temporin A and imipenem improved survival rates. mdpi.com Furthermore, a combination of Temporin A and vancomycin (B549263) hydrochloride resulted in complete inhibition of S. epidermidis. karger.com While direct studies on this compound are not as prevalent, the consistent synergistic behavior of other temporins strongly suggests a similar potential for this compound. The checkerboard assay is a common method used to quantify these synergistic interactions, determining the Fractional Inhibitory Concentration Index (FICI). pensoft.net

Table 1: Examples of Synergistic Activities of Temporin A with Conventional Antibiotics
TemporinAntibioticTarget OrganismObserved EffectReference
Temporin AImipenemPseudomonas aeruginosaSynergistic Activity mdpi.com
Temporin ACeftazidimePseudomonas aeruginosaSynergistic Activity mdpi.com
Temporin APolymyxin EPseudomonas aeruginosaSynergistic Activity mdpi.com
Temporin ACeftazidimeStaphylococcus aureusSynergistic Activity mdpi.com
Temporin ALinezolidStaphylococcus aureusSynergistic Activity mdpi.com
Temporin AGentamicinStaphylococcus aureus (biofilm)Enhanced Antibacterial Activity mdpi.com
Temporin AVancomycin hydrochlorideStaphylococcus epidermidisComplete Bacterial Inhibition karger.com

Potential Interactions with Host Proteins and Peptides

The therapeutic potential of any antimicrobial peptide is critically dependent on its interaction with host components. Ideally, an AMP should exhibit high potency against microbial targets while having minimal adverse effects on host cells and tissues. The interaction with host proteins, such as those found in serum, can influence the peptide's stability, bioavailability, and cytotoxicity.

Some temporins are noted to retain their biological function in serum, which suggests a degree of stability and limited inhibitory interactions with serum proteins. conicet.gov.ar However, the hydrophobic nature of many temporins can lead to cytotoxicity towards mammalian cells, including hemolytic activity against red blood cells. nih.gov

Studies on this compound have provided some insights into its interaction with host cells. Research has shown that while this compound is potent against S. epidermidis, it can also exhibit cytotoxicity towards mammalian cells. karger.com Conversely, other studies have reported that this compound and certain analogues did not induce apoptosis or necrosis in human peripheral blood mononuclear cells at concentrations around their minimal inhibitory concentration (MIC). researchgate.netnih.gov This suggests a degree of selectivity, although the therapeutic window may be narrow. The cytotoxicity of this compound appears to be linked to its physicochemical properties, as modifications that decrease hydrophobicity and helicity have been shown to reduce its hemolytic effect while preserving antimicrobial potential. karger.com

The specific interactions of this compound with host proteins like albumin or with other host defense peptides have not been extensively characterized. Such interactions could potentially sequester the peptide, reducing its availability, or conversely, could be part of a cooperative host defense mechanism. Further research is needed to elucidate the molecular details of these potential interactions to fully assess the therapeutic viability of this compound.

Conceptual Research Applications and Future Directions for Temporin 1dra

Exploration of Novel Delivery Systems and Nanotechnology Integration

The therapeutic potential of Temporin-1DRa, like many antimicrobial peptides (AMPs), is being explored in conjunction with advanced delivery systems to enhance its efficacy, stability, and targeted delivery. nih.gov Nanotechnology, in particular, offers promising avenues for overcoming the challenges associated with peptide-based therapeutics. nih.govscienceopen.com

Researchers are investigating the encapsulation of this compound and other temporins within various nanostructures, such as liposomes and nanoparticles. nih.govresearchgate.netresearchgate.net These delivery systems can protect the peptide from proteolytic degradation, improve its bioavailability, and facilitate controlled release at the site of infection. nih.govmdpi.com For instance, liposomes, which are spherical vesicles composed of a lipid bilayer, can carry a range of therapeutic molecules and offer benefits like reduced systemic toxicity and enhanced pharmacokinetic properties. scienceopen.commdpi.complos.org The integration of this compound into such systems could lead to more effective treatments for localized infections. researchgate.net

Furthermore, the development of "smart" nanomaterials that respond to specific stimuli, such as the pH of an infected environment, could allow for even more precise, on-demand release of the peptide. biotech-asia.org The use of nanocarriers has been successfully demonstrated for other antimicrobial agents, and applying these technologies to this compound is a logical next step in its development. nih.gov This combination of nanotechnology with AMPs like this compound holds the potential to create novel antimicrobial agents with improved therapeutic efficacy against multidrug-resistant microbes. nih.gov

Further Elucidation of Detailed Molecular Mechanisms

While it is understood that this compound, like other temporins, primarily acts by disrupting the cell membranes of microorganisms, the precise molecular details of this interaction are still under investigation. conicet.gov.arnih.gov Temporins are known to adopt an α-helical conformation in hydrophobic environments, a key feature for their membrane activity. conicet.gov.ar Their mechanism is thought to differ from many other cationic AMPs and often involves a "carpet-like" model, where the peptides accumulate on the membrane surface before causing disruption. nih.gov

This compound, which has a net charge of +3, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. researchgate.net This is in contrast to many other temporins that are primarily active against Gram-positive bacteria. mdpi.com The ability of this compound to permeabilize the outer membrane of Gram-negative bacteria, which is often a barrier to AMPs, is a key area of research. plos.orgnih.gov The interaction with lipopolysaccharide (LPS), a major component of the Gram-negative outer membrane, is critical. Some temporins can be inactivated by LPS-induced self-association, and understanding how this compound overcomes this is crucial. plos.orgnih.gov

Studies using model membrane systems, such as liposomes, are helping to elucidate how this compound interacts with different lipid compositions. unimi.itacs.org These investigations reveal preferences for certain lipid types, such as anionic lipids commonly found in bacterial membranes, which contributes to its selective toxicity. unimi.itacs.org Advanced techniques like NMR spectroscopy are being used to determine the three-dimensional structure of temporins when bound to membrane-mimicking environments, providing atomic-level insights into their mechanism of action. plos.orgnih.gov Further research is needed to fully understand the intricate details of how this compound inserts into and perturbs microbial membranes, which could involve the formation of transient pores or more complex membrane destabilization. nih.gov

Potential as a Research Tool in Membrane Biology and Peptide Science

This compound and other temporins serve as valuable tools for fundamental research in membrane biology and peptide science. conicet.gov.arlevental-lab.com Their relatively simple structure and well-defined mode of action make them excellent models for studying peptide-lipid interactions. acs.org By observing how these peptides interact with and disrupt artificial membranes of varying compositions, researchers can gain fundamental insights into the physical and chemical principles governing membrane stability and permeability. levental-lab.com

The study of how temporins like this compound selectively target microbial membranes over host cells provides a deeper understanding of the differences in membrane composition and organization between prokaryotic and eukaryotic cells. acs.org These peptides can be used to probe the role of specific lipids, such as cholesterol in mammalian cells, in modulating membrane susceptibility to peptide-induced disruption. acs.org

In the field of peptide science, this compound is a useful template for understanding structure-activity relationships. science.gov Its short sequence is amenable to chemical synthesis and modification, allowing researchers to systematically alter its properties, such as hydrophobicity, charge, and helicity, and observe the effects on antimicrobial and cytolytic activity. science.gov This knowledge is not only crucial for designing more effective antimicrobial agents but also contributes to the broader understanding of how peptide structure dictates function. The use of advanced analytical techniques to study these interactions, such as fluorescence spectroscopy and calorimetry, further enhances our knowledge of membrane biophysics. nih.gov

Designing Next-Generation Peptides with Tailored Specificity

A significant area of research focuses on using this compound as a scaffold for designing new peptides with improved and tailored properties. tesisenred.netimrpress.com By systematically substituting amino acids in the this compound sequence, scientists can modulate its antimicrobial spectrum, potency, and selectivity. science.govnih.gov

For example, studies have shown that replacing certain amino acids with lysine (B10760008) can alter the peptide's activity against different pathogens. science.gov The introduction of non-natural amino acids, such as α-aminoisobutyric acid (Aib), has also been explored to enhance stability and activity. acs.orgimrpress.com These modifications can lead to analogs with several-fold greater potency against specific pathogenic bacteria compared to the original peptide. researchgate.netnih.gov

The goal of this rational design approach is to create peptides with high efficacy against multi-drug resistant bacteria while minimizing toxicity to human cells. pensoft.net This involves optimizing the balance between hydrophobicity and net positive charge, which are key determinants of both antimicrobial action and hemolytic activity. researchgate.net The creation of hybrid peptides, combining sequences or motifs from this compound with those from other antimicrobial peptides, is another strategy to develop novel molecules with enhanced or dual functions. tesisenred.net This "multidomain" approach could yield therapies effective against a broader range of infections, including those involving both bacteria and viruses. tesisenred.net

Below is a table summarizing some of the studied analogs of this compound and the rationale behind their design.

AnalogModificationPurpose of ModificationReference
[Lys4]this compoundSubstitution of the 4th amino acid with LysineTo increase positive charge and potentially enhance antimicrobial activity. researchgate.netnih.gov
[Lys5]this compoundSubstitution of the 5th amino acid with LysineTo increase positive charge and potentially enhance antimicrobial activity. researchgate.netnih.gov
[D-Lys8]this compoundSubstitution of the 8th amino acid with D-LysineTo investigate the effect of stereochemistry on activity and stability. researchgate.net
[Aib8]this compoundSubstitution of the 8th amino acid with Aminoisobutyric acidTo induce a more stable helical structure and observe effects on activity. researchgate.netnih.gov
[Aib13]this compoundSubstitution of the 13th amino acid with Aminoisobutyric acidTo stabilize the C-terminal helix and assess its role in membrane interaction. researchgate.netimrpress.com

Addressing Challenges in Peptide-Based Research and Development for Antimicrobial Resistance

While antimicrobial peptides like this compound hold great promise in the fight against antimicrobial resistance, several challenges must be addressed for their successful translation into clinical therapeutics. pensoft.net A primary obstacle is the potential for toxicity to host cells, particularly hemolytic activity against red blood cells. mdpi.compensoft.net Although this compound has relatively low hemolytic activity compared to some other peptides, minimizing this toxicity is a key focus of analog design. elkhornsloughctp.org

Another significant challenge is the stability of peptides in a biological environment. nih.gov Peptides can be susceptible to degradation by proteases present in the body, which can limit their effective concentration at the site of infection. tesisenred.net Strategies to overcome this include the incorporation of D-amino acids or other non-natural amino acids to create proteolytically resistant analogs. mdpi.com

The development of microbial resistance to AMPs, although less common than with conventional antibiotics, is a possibility that requires careful consideration. nih.gov Understanding the mechanisms by which bacteria might develop resistance to this compound is crucial for designing peptides that are less prone to this issue. nih.gov

Finally, the cost of peptide synthesis and production can be a barrier to widespread clinical use. conicet.gov.ar The short sequence of temporins like this compound is an advantage in this regard, making chemical synthesis more cost-effective than for larger peptides. conicet.gov.arimrpress.com Overcoming these hurdles through continued research and development, including the use of novel delivery systems and rational peptide design, will be essential to fully realize the therapeutic potential of this compound and other AMPs. nih.govtesisenred.net

Q & A

Q. What are the primary structural characteristics of Temporin-1DRa that influence its antimicrobial activity?

Methodological Answer : To determine structural-functional relationships, employ circular dichroism (CD) spectroscopy to analyze secondary structures in membrane-mimetic environments. Pair this with molecular dynamics simulations to model interactions with lipid bilayers . Validate activity via broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), noting discrepancies in minimum inhibitory concentrations (MICs) across studies due to variations in bacterial strains or solvent systems .

Q. How does this compound’s mechanism of action differ from other temporin peptides?

Methodological Answer : Conduct comparative studies using fluorescence-based membrane depolarization assays and confocal microscopy to visualize peptide localization. Combine with proteomic analysis to identify unique host-pathogen interaction targets (e.g., bacterial membrane proteins vs. intracellular signaling pathways). Cross-reference findings with existing temporin family data to isolate sequence-specific effects (e.g., cationic residues in the C-terminal region) .

Q. What experimental models are suitable for assessing this compound’s therapeutic potential?

Methodological Answer : Prioritize in vitro models such as human keratinocyte cell lines for cytotoxicity screening (CC50 values) and ex vivo skin infection models. For in vivo relevance, use murine wound infection models with controlled variables (e.g., inoculum size, peptide delivery method). Ensure consistency in solvent choice (e.g., PBS vs. DMSO) to avoid confounding bioactivity results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity profiles across different mammalian cell lines?

Methodological Answer : Perform systematic dose-response assays using standardized cell viability protocols (e.g., MTT or resazurin assays) across multiple cell types (e.g., HaCaT, HEK293). Control for variables such as serum content in culture media, which may sequester peptides. Use transcriptomic profiling to identify cell-specific resistance mechanisms (e.g., upregulated efflux pumps) and validate via CRISPR knockouts .

Q. What strategies optimize this compound’s stability in physiological conditions without compromising activity?

Methodological Answer : Test peptide analogs with D-amino acid substitutions or cyclization to resist proteolytic degradation. Employ HPLC and mass spectrometry to monitor stability in human serum over 24-hour periods. Pair with time-kill kinetics studies to ensure retained bactericidal efficacy post-modification .

Q. How should conflicting data on this compound’s immunomodulatory effects be analyzed?

Methodological Answer : Design multi-omics studies integrating cytokine profiling (e.g., IL-6, TNF-α) and single-cell RNA sequencing of immune cells exposed to the peptide. Use meta-analysis tools to compare results with existing literature, accounting for differences in experimental conditions (e.g., endotoxin levels in peptide preparations) .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound’s bioactivity data across independent studies?

Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in peptide synthesis. Use sensitivity analysis to identify critical parameters (e.g., pH, ion concentration) influencing activity. Publicly share raw datasets in repositories like Zenodo to enable cross-study validation .

Q. How can researchers ensure reproducibility in this compound’s membrane disruption assays?

Methodological Answer : Standardize protocols using calibrated fluorescence probes (e.g., DiSC3(5) for membrane depolarization) and include internal controls (e.g., melittin as a positive control). Document lipid composition of synthetic vesicles (e.g., POPG: POPE ratios) to align with bacterial membrane mimicry .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer : Follow ISO 20776-1 guidelines for antimicrobial peptide handling, including BSL-2 containment for in vitro infection models. Conduct endotoxin testing (LAL assay) on peptide batches to avoid confounding immune responses in mammalian cell experiments .

Literature and Collaboration

Q. How should researchers structure interdisciplinary collaborations to explore this compound’s dual antimicrobial and anti-biofilm roles?

Methodological Answer : Form teams integrating microbiologists, biophysicists, and computational biologists. Use collaborative platforms like LabArchives for real-time data sharing. Define milestones, such as (1) biofilm quantification via crystal violet assays and (2) atomic force microscopy to visualize biofilm disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.